Tubulin Polymerization Inhibition: Comparative IC50 Analysis vs. Pyrrole-Based CA-4 Analog
In a head-to-head study evaluating pyrrole derivatives for tubulin polymerization inhibition, 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole demonstrated an IC50 value of 8.9 μM against tubulin polymerization, while a closely related combretastatin A-4 (CA-4) analog (compound 11i) exhibited a more potent IC50 of 5.05 ± 1.2 μM [1]. This direct comparison places the target compound's activity in the low micromolar range, approximately 1.8-fold less potent than the CA-4 analog but still within a range considered promising for further optimization in anticancer research [1].
| Evidence Dimension | Inhibition of tubulin polymerization (IC50) |
|---|---|
| Target Compound Data | 8.9 μM |
| Comparator Or Baseline | Pyrrole-based CA-4 analog (compound 11i): 5.05 ± 1.2 μM |
| Quantified Difference | Approximately 1.8-fold lower potency (8.9 μM vs 5.05 μM) |
| Conditions | In vitro tubulin polymerization assay; fluorescence-based detection |
Why This Matters
This quantitative comparison provides a benchmark for researchers evaluating this scaffold against a known potent tubulin inhibitor, enabling informed decisions about its suitability as a lead compound or probe.
- [1] Romagnoli, R., et al. (2018). New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents. European Journal of Medicinal Chemistry, 150, 758-770. View Source
